Muraglitazar metabolite M16

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

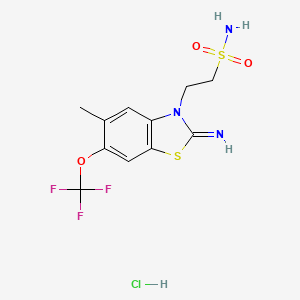

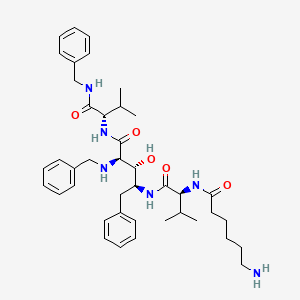

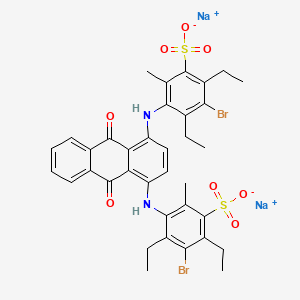

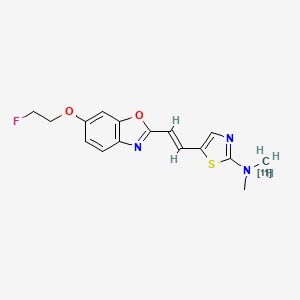

Muraglitazar metabolite M16 is one of the oxidative metabolites of Muraglitazar, a dual alpha/gamma peroxisome proliferator-activated receptor activator. Muraglitazar is currently in clinical development for the treatment of type 2 diabetes. The metabolite M16 is formed through the oxidative metabolism of Muraglitazar in the human body .

Métodos De Preparación

The preparation of Muraglitazar metabolite M16 involves the use of microbial bioreactors. Microbial strains such as Cunninghamella elegans and Saccharopolyspora hirsuta are employed to produce Muraglitazar metabolites that have the same high-performance liquid chromatography retention times and tandem mass spectrometric properties as the corresponding human metabolites. The microbial metabolites, including M16, are isolated and analyzed by nuclear magnetic resonance (NMR) spectroscopy .

Análisis De Reacciones Químicas

Muraglitazar undergoes several types of oxidative reactions to form its metabolites, including M16. The oxidative metabolism is characterized by:

- Hydroxylation

- O-demethylation

- Oxazole ring opening

- O-demethylation/hydroxylation

- O-dealkylation

- Carboxylic acid formation

Common reagents and conditions used in these reactions include microbial bioreactors, liquid chromatography-mass spectrometry (LC-MS), and NMR analyses. The major products formed from these reactions are various hydroxylated and demethylated metabolites .

Aplicaciones Científicas De Investigación

Muraglitazar and its metabolites, including M16, are primarily studied for their potential therapeutic effects in the treatment of type 2 diabetes. Muraglitazar acts as a dual alpha/gamma peroxisome proliferator-activated receptor activator, which helps in regulating glucose and lipid metabolism. The research on Muraglitazar metabolites, including M16, helps in understanding the drug’s metabolism, pharmacokinetics, and potential side effects .

Mecanismo De Acción

Muraglitazar exerts its effects by interacting with both peroxisome proliferator-activated receptor alpha and gamma receptors. Through the peroxisome proliferator-activated receptor gamma receptor, Muraglitazar has potent insulin-sensitizing effects on the liver and muscle, which helps in lowering blood sugar levels. Through the peroxisome proliferator-activated receptor alpha receptor, Muraglitazar lowers triglycerides and raises high-density lipoprotein cholesterol, promoting a favorable lipid profile for the prevention of atherosclerosis .

Comparación Con Compuestos Similares

Muraglitazar is compared with other dual peroxisome proliferator-activated receptor activators such as:

- Pioglitazone

- Rosiglitazone

Muraglitazar is unique in its dual activation of both peroxisome proliferator-activated receptor alpha and gamma receptors, whereas Pioglitazone and Rosiglitazone primarily target peroxisome proliferator-activated receptor gamma. This dual activation makes Muraglitazar potentially more effective in managing both glucose and lipid levels in patients with type 2 diabetes .

Propiedades

Número CAS |

875430-28-7 |

|---|---|

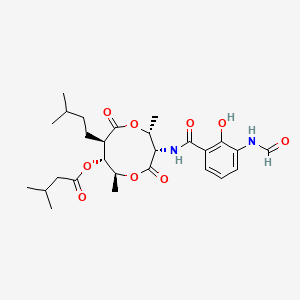

Fórmula molecular |

C29H28N2O9 |

Peso molecular |

548.5 g/mol |

Nombre IUPAC |

2-[[4-[3-[acetyl(benzoyl)amino]-3-oxopropoxy]phenyl]methyl-(4-methoxyphenoxy)carbonylamino]acetic acid |

InChI |

InChI=1S/C29H28N2O9/c1-20(32)31(28(36)22-6-4-3-5-7-22)26(33)16-17-39-24-10-8-21(9-11-24)18-30(19-27(34)35)29(37)40-25-14-12-23(38-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,34,35) |

Clave InChI |

OSAQGXMPWVOCKW-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)N(C(=O)CCOC1=CC=C(C=C1)CN(CC(=O)O)C(=O)OC2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-methoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,14,17,19-heptaen-16-one](/img/structure/B15193480.png)